N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide
Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C20H20FN5O and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
TCMDC-124724, also known as N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide, primarily targets the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . PfAsnRS is a crucial enzyme involved in protein translation in the malaria-causing parasite Plasmodium falciparum .
Mode of Action
TCMDC-124724 acts as an inhibitor of PfAsnRS. It inhibits protein translation and activates the amino acid starvation response in the parasite . The compound is a pro-inhibitor, and its inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124724 adduct .
Biochemical Pathways
The primary biochemical pathway affected by TCMDC-124724 is the protein translation pathway in Plasmodium falciparum. By inhibiting PfAsnRS, TCMDC-124724 disrupts the charging of tRNA with asparagine, a critical step in protein synthesis . This disruption leads to an amino acid starvation response, which can be detrimental to the parasite .
Pharmacokinetics
Given its potent activity against parasite cultures and low mammalian cell toxicity, it is likely to have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular effect of TCMDC-124724’s action is the formation of an Asn-TCMDC-124724 adduct that inhibits PfAsnRS . On a cellular level, this results in the disruption of protein synthesis and the activation of an amino acid starvation response in Plasmodium falciparum . This can lead to the death of the parasite, making TCMDC-124724 a potential antimalarial agent .
Action Environment
The action of TCMDC-124724 is influenced by the biochemical environment of the Plasmodium falciparum parasite. Factors such as the availability of asparagine and the presence of other proteins may affect the compound’s efficacy . Additionally, the compound’s stability could be influenced by factors such as pH and temperature, although further studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
TCMDC-124724 interacts with the PfProRS enzyme, a crucial component in the protein synthesis machinery of the malaria parasite . The compound binds to the enzyme, potentially disrupting its function and thereby inhibiting the growth and proliferation of the parasite . The nature of this interaction is likely to be complex, involving multiple points of contact between the compound and the enzyme .
Cellular Effects
In cellular contexts, TCMDC-124724 has been shown to have significant effects on the malaria parasite. It disrupts the normal functioning of the PfProRS enzyme, which is essential for the parasite’s protein synthesis . This disruption can lead to a halt in the growth and proliferation of the parasite, effectively inhibiting the infection . The compound’s influence extends to various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of TCMDC-124724 involves its interaction with the PfProRS enzyme. The compound binds to the enzyme, potentially altering its structure and disrupting its function . This interaction may inhibit the enzyme’s ability to synthesize proteins, a crucial process for the growth and survival of the malaria parasite .
Temporal Effects in Laboratory Settings
The effects of TCMDC-124724 on the malaria parasite have been observed over time in laboratory settings. The compound has been shown to have a stable interaction with the PfProRS enzyme, with its inhibitory effects persisting over the course of the experiment . Long-term effects on cellular function, such as changes in protein synthesis and cell growth, have also been observed .
Metabolic Pathways
Given its interaction with the PfProRS enzyme, it is likely that the compound is involved in the metabolic processes related to protein synthesis
Subcellular Localization
The subcellular localization of TCMDC-124724 is likely to be closely linked to its target, the PfProRS enzyme. Given that this enzyme is involved in protein synthesis, it is likely that TCMDC-124724 is localized to the areas of the cell where this process takes place
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-13-11-18(26(2)3)25-20(22-13)24-17-9-7-16(8-10-17)23-19(27)14-5-4-6-15(21)12-14/h4-12H,1-3H3,(H,23,27)(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKMNWKIPGGDLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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